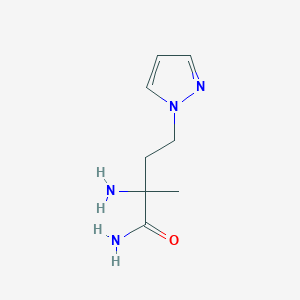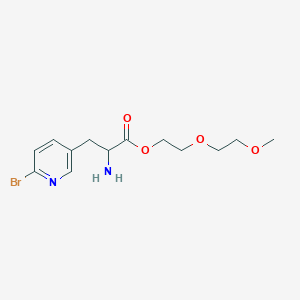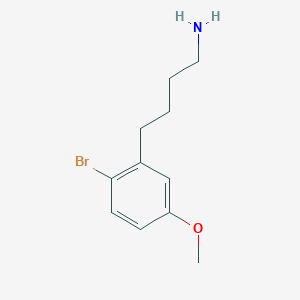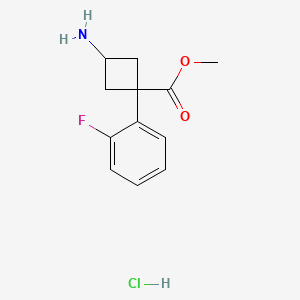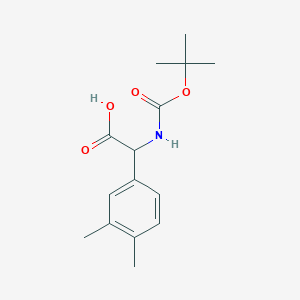
2-Bromopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopropan-1-amine is an organic compound with the molecular formula C3H8BrN It is a brominated amine, where a bromine atom is attached to the second carbon of a propane chain, and an amine group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropan-1-amine can be synthesized through the nucleophilic substitution of 2-bromopropane with ammonia. The reaction typically involves heating 2-bromopropane with an excess of ammonia, leading to the substitution of the bromine atom with an amine group .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: When heated with a strong base like sodium hydroxide, it can undergo elimination to form propene.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or other amines are common nucleophiles used in substitution reactions.
Elimination: Strong bases such as sodium or potassium hydroxide in ethanol are used for elimination reactions.
Major Products:
Substitution: The major product is the corresponding amine where the bromine atom is replaced.
Elimination: The major product is propene.
Scientific Research Applications
2-Bromopropan-1-amine is used in various scientific research applications, including:
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Bromopropan-1-amine in chemical reactions involves its ability to act as a nucleophile or undergo elimination. In nucleophilic substitution reactions, the amine group attacks electrophilic centers, replacing the bromine atom. In elimination reactions, the compound loses a hydrogen and a bromine atom to form an alkene, such as propene .
Comparison with Similar Compounds
3-Bromopropan-1-amine: Similar structure but with the bromine atom on the third carbon.
2-Bromoethanamine: A shorter chain analogue with similar reactivity.
Uniqueness: 2-Bromopropan-1-amine is unique due to its specific positioning of the bromine and amine groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
2-bromopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN/c1-3(4)2-5/h3H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMADPLDJHHHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
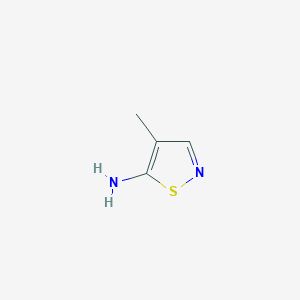
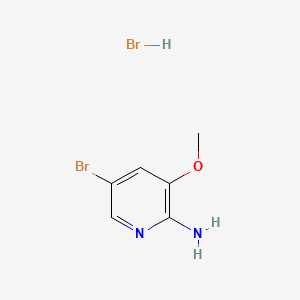
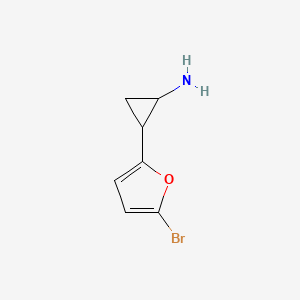
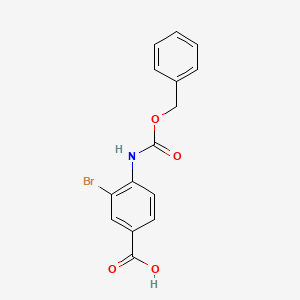
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
